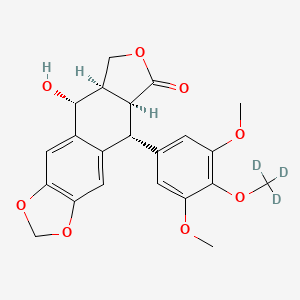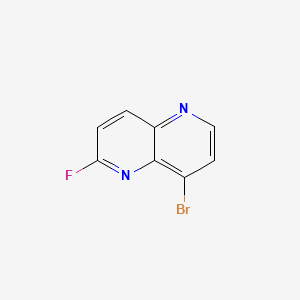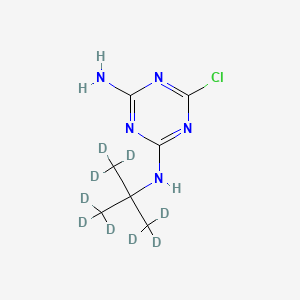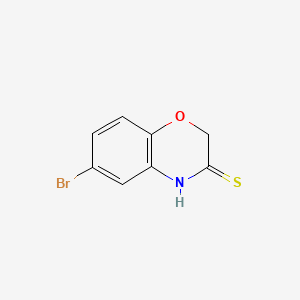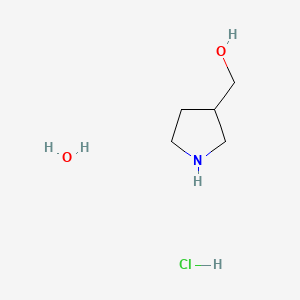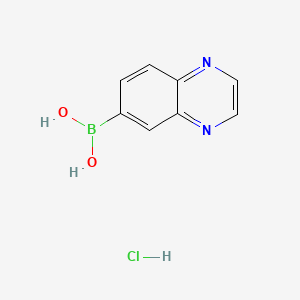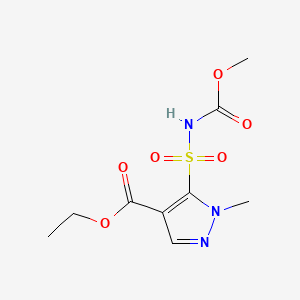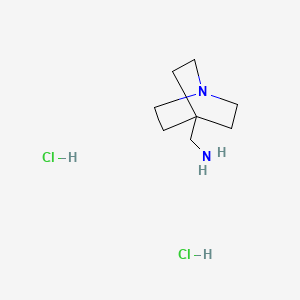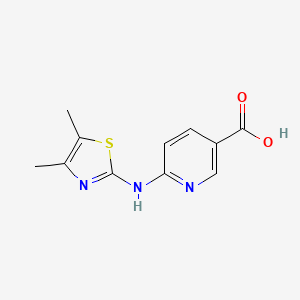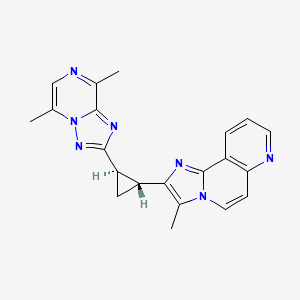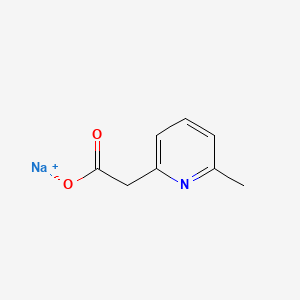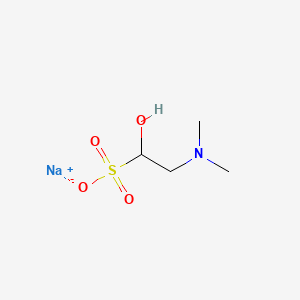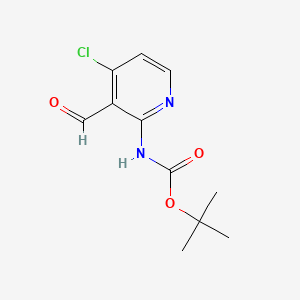
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of 256.69 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium in tetrahydrofuran at -78℃ . The reaction is quenched with MeOH and then conc. HCI is added . The crude material is suspended in EtOAc, washed with 5percent NaHCO3, and brine, and evaporated . The crude residue is purified via neutral alumina gel chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3, (H,14,16) .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of naphthyridinones as allosteric dual Akt1 and Akt2 inhibitors .Physical And Chemical Properties Analysis
The compound has a density of 1.314g/cm3 . It has a boiling point of 332℃ . The compound is soluble .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : The compound tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been demonstrated as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
- Method : The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
- Results : The Boc carrier was easily recyclable, and has great application prospects for industrial production .
- Field : Medicinal Chemistry
- Application : Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Chemoselective N-tert-butoxycarbonylation Reagent
Synthesis of Novel Organic Compounds
- Synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde
- Field : Organic Chemistry
- Application : The compound “tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is used in the synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
- Synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde
- Field : Organic Chemistry
- Application : The compound “tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate” is used in the synthesis of N-Boc-protected 2-chloro-4-amino-nicotinaldehyde .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXQYZWGQFXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673082 | |
| Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
CAS RN |
868736-42-9 | |
| Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

